

Application Notes and Protocols for High-Throughput Screening of Pyridoxazinone Derivatives

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Compound of Interest

Compound Name: 1*H*-Pyrido[2,3-*b*][1,4]oxazin-2(3*H*)-one

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing high-throughput screening (HTS) assays for the discovery and characterization of pyridoxazinone derivatives as potential therapeutic agents. This document outlines detailed protocols for biochemical and cell-based assays targeting key proteins in oncology and inflammation, summarizes quantitative data for representative compounds, and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction to Pyridoxazinone Derivatives

Pyridoxazinone and its derivatives, such as pyrido-pyridazinones, represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.^{[1][2]} These scaffolds have been identified as potent inhibitors of various protein kinases and modulators of inflammatory pathways, making them attractive candidates for drug discovery programs targeting cancer, autoimmune diseases, and other inflammatory conditions.^{[3][4][5]} High-throughput screening is an essential tool for efficiently interrogating large libraries of these derivatives to identify lead compounds with desired biological activities.^[6]

Quantitative Data Summary

The following tables summarize the *in vitro* inhibitory activities of representative pyridoxazinone and related pyridazinone derivatives against key biological targets. This data has been compiled from various high-throughput screening campaigns and subsequent optimization studies.

Table 1: Inhibitory Activity of Pyrido-pyridazinone Derivatives against FER Tyrosine Kinase.[3]
[7]

Compound ID	Modification	FER Kinase IC50 (nM)
1	Initial HTS Hit (Pyridine derivative)	Moderate (Specific value not provided)
4	Nitrile at C-5 of pyridine scaffold	Potent (Specific value not provided)
10	Modification of side chain	57
DS21360717 (21)	Optimized Pyrido-pyridazinone	0.5[8]
17c (DS08701581)	Further Optimized Pyrido-pyridazinone	<0.5 (strongest activity)[9]

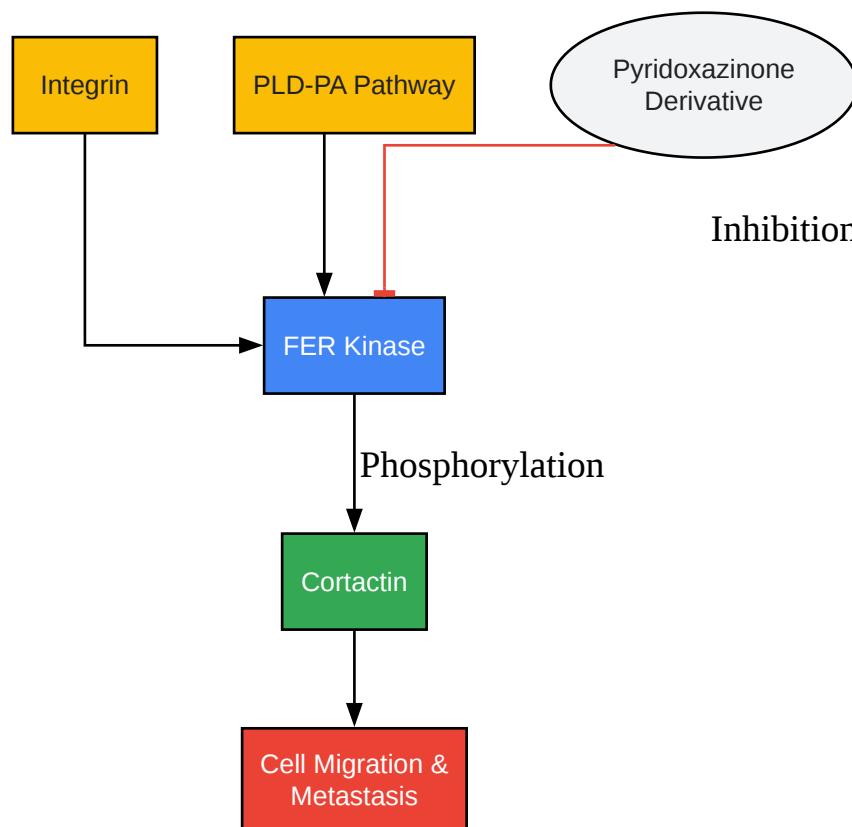
Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives.

Compound ID	Assay Target/Cell Line	Activity	Reference
4ba	PDE4B Inhibition	IC ₅₀ = 251 nM	[4]
4ba	LPS-induced IL-1 β secretion (Human Macrophages)	58% inhibition at 20 μ M	[4]
4ba	LPS-induced TNF- α secretion (Human Macrophages)	47% inhibition at 50 μ M	[4]
4ba	LPS-induced IL-6 secretion (Human Macrophages)	28% inhibition at 20 μ M	[4]
SK&F 86002	LPS-induced TNF- α production (RAW 264.7 cells)	IC ₅₀ = 5 μ M	[10]

Signaling Pathways and Experimental Workflows

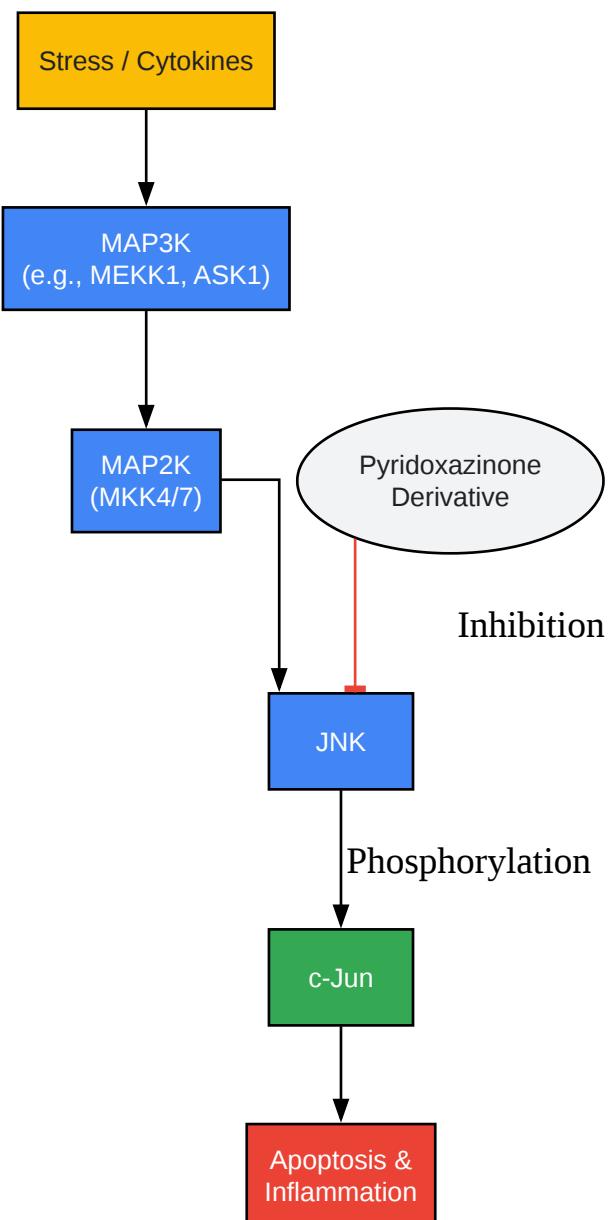
Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by pyridoxazinone derivatives.



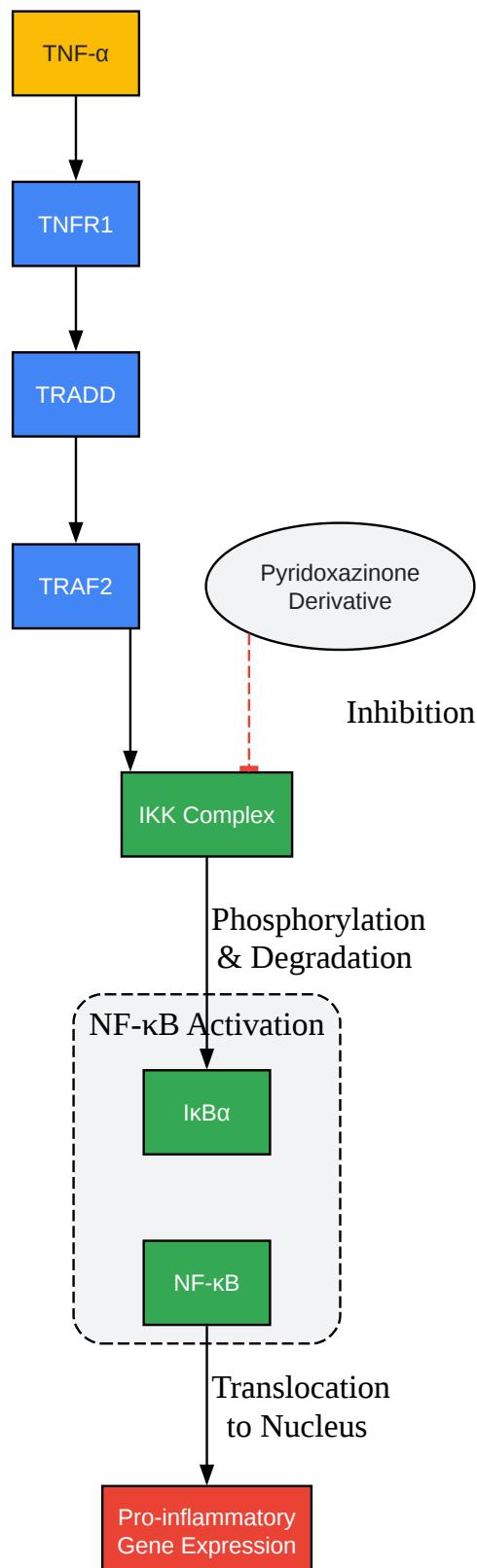
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FER Kinase Signaling Pathway.



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JNK Signaling Pathway.

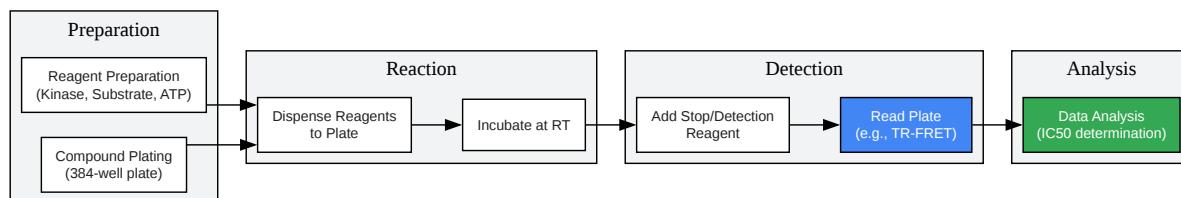


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TNF-α Signaling Pathway.

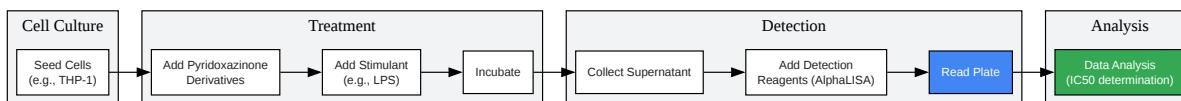
Experimental Workflows

The following diagrams outline the typical workflows for the high-throughput screening assays described in the protocols section.



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Biochemical Kinase Assay Workflow.



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Cell-Based Cytokine Assay Workflow.

Experimental Protocols

Biochemical Kinase Inhibition Assay (FER Tyrosine Kinase)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for identifying inhibitors of FER kinase. The LanthaScreen® technology is used as a representative platform.[\[11\]](#)

Objective: To quantify the in vitro potency of pyridoxazinone derivatives as inhibitors of FER kinase.

Materials:

- Recombinant human FER kinase
- Fluorescein-labeled poly-GT substrate
- ATP
- LanthaScreen® Tb-PY20 Antibody
- TR-FRET Dilution Buffer
- Kinase Quench Buffer (containing EDTA)
- Pyridoxazinone derivative library (in DMSO)
- 384-well, low-volume, white assay plates
- TR-FRET compatible plate reader

Procedure:

- Compound Plating:
 - Prepare serial dilutions of pyridoxazinone derivatives in DMSO.
 - Dispense 50 nL of each compound dilution into the wells of a 384-well assay plate. Include appropriate controls (e.g., no inhibitor, no enzyme).
- Kinase Reaction:
 - Prepare a 2X kinase/substrate solution in TR-FRET Dilution Buffer containing the optimized concentrations of FER kinase and fluorescein-poly-GT substrate.
 - Prepare a 2X ATP solution in TR-FRET Dilution Buffer.

- Add 5 µL of the 2X kinase/substrate solution to each well.
- Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
- Incubate the plate at room temperature for 60 minutes.

- Detection:
 - Prepare a 2X Stop/Detection solution containing LanthaScreen® Tb-PY20 Antibody and EDTA in TR-FRET Dilution Buffer.
 - Add 10 µL of the 2X Stop/Detection solution to each well to stop the kinase reaction. The final volume is 20 µL.
 - Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET compatible plate reader using an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).
 - Calculate the emission ratio (520 nm / 495 nm).
 - Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Anti-Inflammatory Assay (TNF- α Secretion)

This protocol outlines a method to screen for pyridoxazinone derivatives that inhibit the secretion of TNF- α from lipopolysaccharide (LPS)-stimulated human monocytic cells (e.g., THP-1). The AlphaLISA® SureFire® Ultra™ assay is a suitable platform for this purpose.[\[7\]](#)

Objective: To identify and quantify the potency of pyridoxazinone derivatives in inhibiting TNF- α production in a cellular context.

Materials:

- THP-1 human monocytic cell line
- RPMI-1640 cell culture medium supplemented with 10% FBS
- Lipopolysaccharide (LPS) from *E. coli*
- Pyridoxazinone derivative library (in DMSO)
- AlphaLISA® SureFire® Ultra™ Human TNF- α Assay Kit
- 96-well or 384-well cell culture plates
- Alpha-enabled plate reader

Procedure:

- Cell Seeding and Differentiation:
 - Seed THP-1 cells in a 96-well plate at a density of 5×10^4 cells/well in RPMI-1640 medium.
 - Differentiate the cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.
- Compound Treatment:
 - Pre-treat the differentiated THP-1 cells with various concentrations of pyridoxazinone derivatives for 1 hour. Include a vehicle control (DMSO).
- Stimulation:
 - Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF- α production. Include an unstimulated control.
 - Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
- Detection:
 - Carefully collect the cell culture supernatant.

- Follow the AlphaLISA® SureFire® Ultra™ kit protocol for the detection of TNF- α in the supernatant. This typically involves the sequential addition of acceptor beads and donor beads to the supernatant in a 384-well assay plate.
- Incubate the plate in the dark at room temperature as per the manufacturer's instructions.

- Data Acquisition and Analysis:
 - Read the plate on an Alpha-enabled plate reader.
 - Plot the AlphaLISA signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the high-throughput screening and characterization of pyridoxazinone derivatives. The adaptability of these assays to various kinase and inflammatory targets underscores the potential of this chemical scaffold in modern drug discovery. The provided workflows and signaling pathway diagrams offer a comprehensive understanding of the experimental design and the biological context for hit identification and validation.

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